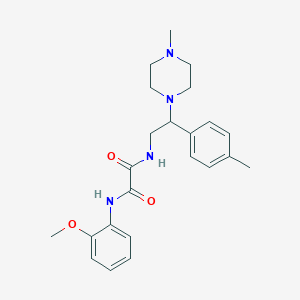

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as MPET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET belongs to the class of oxalamide derivatives and has shown promising results in various studies related to drug discovery and development.

Applications De Recherche Scientifique

Arylpiperazine Derivatives as High-affinity 5-HT1A Serotonin Ligands

Research has shown that simple arylpiperazines, through specific substitutions, can exhibit high affinity for 5-HT1A serotonin binding sites, indicating potential therapeutic applications in neuropsychiatric disorders. N4-substitution in arylpiperazine compounds can enhance their affinity for 5-HT1A receptors while decreasing affinity for 5-HT1B sites. This property suggests their utility in designing agents targeting serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Derivatives with specific aryl portions and substituents have displayed significant affinity, making them subjects of interest for further pharmacological evaluation (Glennon, Naiman, Lyon, & Titeler, 1988).

Antidepressant and Anxiolytic-like Effects of New Dual 5-HT1A and 5-HT7 Antagonists

Phenylpiperazine derivatives have been characterized for their pharmacological properties, showing high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They have been identified as full 5-HT1A and 5-HT7 receptor antagonists, with potent antidepressant-like activity in animal models. This research suggests that such compounds could be developed into effective treatments for depression and anxiety disorders, highlighting the importance of the serotonergic system in these pharmacological actions (Pytka et al., 2015).

Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity

Studies on meta-chlorophenylpiperazine (m-CPP), a 5-HT receptor agonist, reveal its complex interaction with 5-HT1 and 5-HT2C receptors affecting locomotor activity. This indicates a potential for exploring such compounds in the development of treatments for disorders characterized by altered locomotor activity, such as Parkinson's disease or other movement disorders. The research provides insights into the physiological summation of actions at different serotonin receptors, offering a basis for developing targeted therapies (Gleason & Shannon, 1998).

ABCB1 Inhibitors for Cancer Therapy

The development of ABCB1 inhibitors, targeting the efflux pump responsible for multidrug resistance in cancer cells, has been a significant focus. By modifying specific moieties, researchers have created compounds with potent inhibitory activity, offering a promising avenue for overcoming drug resistance in cancer treatment. This research demonstrates the potential of designing effective ABCB1 inhibitors that could be used in combination with existing chemotherapeutic agents to enhance their efficacy (Colabufo et al., 2008).

Propriétés

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-8-10-18(11-9-17)20(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-6-4-5-7-21(19)30-3/h4-11,20H,12-16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDSIYNVLKOPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)